molecular formula C8H9FO5S B6243014 3,4-dimethoxyphenyl fluoranesulfonate CAS No. 2245686-70-6

3,4-dimethoxyphenyl fluoranesulfonate

Cat. No.: B6243014
CAS No.: 2245686-70-6
M. Wt: 236.2
InChI Key:
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Description

3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents .


Molecular Structure Analysis

The molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione were determined by a single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

In the presence of H2O2, an enzyme can easily decompose lignin and analogue compounds under mild conditions. In this reaction mechanism, the enzyme catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .


Physical and Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points .

Mechanism of Action

Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .

Safety and Hazards

According to the safety data sheet of a related compound, 3,4-Dimethoxyphenethyl alcohol, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research is ongoing into the potential uses of related compounds in various fields, including their antitumor activity against cancer stem cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4-dimethoxyphenyl fluoranesulfonate can be achieved through a two-step process. The first step involves the synthesis of 3,4-dimethoxyphenyl sulfonic acid, which is then converted to the final product in the second step by reacting it with fluorane and a suitable activating agent.", "Starting Materials": [ "3,4-dimethoxybenzene", "sulfuric acid", "fluorane", "activating agent (e.g. trifluoromethanesulfonic anhydride)" ], "Reaction": [ "Step 1: Synthesis of 3,4-dimethoxyphenyl sulfonic acid", "1. 3,4-dimethoxybenzene is reacted with sulfuric acid to form the corresponding sulfonic acid.", "2. The reaction mixture is heated under reflux for several hours until the reaction is complete.", "3. The resulting product is then purified by recrystallization to obtain pure 3,4-dimethoxyphenyl sulfonic acid.", "", "Step 2: Conversion to 3,4-dimethoxyphenyl fluoranesulfonate", "1. 3,4-dimethoxyphenyl sulfonic acid is dissolved in a suitable solvent (e.g. dichloromethane).", "2. Fluorane and the activating agent are added to the reaction mixture.", "3. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "4. The product is then purified by column chromatography to obtain pure 3,4-dimethoxyphenyl fluoranesulfonate." ] }

CAS No.

2245686-70-6

Molecular Formula

C8H9FO5S

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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